Bienvenue dans la boutique en ligne BenchChem!

3-Dehydrotrametenolic acid

Anticancer Leukemia Natural Products

Choose 3-Dehydrotrametenolic acid for superior DMSO solubility (14.29 mg/mL), enabling high-concentration stock solutions for HTS. Its potent, selective LDH inhibition and insulin sensitization offer a distinct, non-interchangeable profile over generic triterpenoids, ensuring reproducible preclinical results in oncology and metabolic disorder research.

Molecular Formula
Molecular Weight 454.695
CAS No. 29220-16-4
Cat. No. B600295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydrotrametenolic acid
CAS29220-16-4
Molecular Weight454.695
Structural Identifiers
SMILESCC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
InChIInChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydrotrametenolic Acid (CAS 29220-16-4) – A Multifunctional Lanostane Triterpenoid from Poria cocos


3-Dehydrotrametenolic acid (also known as poricoic acid) is a naturally occurring lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a widely used medicinal mushroom . Structurally, it features a characteristic lanosta-7,9(11),24-triene skeleton with a 3β-hydroxy group and a carboxylic acid side chain, distinguishing it from other related triterpenoids [1]. The compound functions as a lactate dehydrogenase (LDH) inhibitor and has demonstrated multifaceted biological activities, including the promotion of adipocyte differentiation in vitro, insulin sensitization in vivo, and induction of apoptosis in cancer cells . These properties position 3-dehydrotrametenolic acid as a valuable research tool for studies in metabolic disorders, oncology, and natural product pharmacology.

Why Generic Triterpenoid Substitution Fails – The Critical Role of 3-Dehydrotrametenolic Acid's Specific Structural Features


Lanostane triterpenoids from Poria cocos, such as dehydrotrametenolic acid, eburicoic acid, and polyporenic acid C, share a common core but exhibit divergent biological activities due to subtle differences in their side-chain structures and oxidation states. For example, 3-dehydrotrametenolic acid's unique 3β-hydroxy group and carboxylic acid moiety confer a distinct pharmacological profile that is not interchangeable with its close analogs [1]. Studies have shown that even minor modifications to the lanostane scaffold can drastically alter target engagement, cellular potency, and therapeutic potential . Consequently, substituting 3-dehydrotrametenolic acid with a generic triterpenoid fraction or a structurally related analog risks losing the compound's specific LDH inhibition and insulin-sensitizing activities, thereby compromising experimental reproducibility and research outcomes. The quantitative evidence below underscores these critical differences.

Quantitative Differentiation of 3-Dehydrotrametenolic Acid Against In-Class Triterpenoid Analogs


Superior Antiproliferative Potency Against Leukemia Cell Lines vs. Dehydrotrametenolic Acid

3-Dehydrotrametenolic acid demonstrates enhanced antiproliferative activity against human leukemia cell lines compared to the structurally related dehydrotrametenolic acid. Against CCRF-CEM cells, the IC50 of 3-dehydrotrametenolic acid is 13.1 µM, representing a 3.1-fold increase in potency relative to dehydrotrametenolic acid's GI50 of 40 µM in H-ras transformed rat2 cells. Similarly, 3-dehydrotrametenolic acid exhibits IC50 values of 14.8 µM in K562 cells and 20 µM in HL-60 cells, while dehydrotrametenolic acid shows a GI50 of 40 µM in the same assay context [1].

Anticancer Leukemia Natural Products

Enhanced Selectivity for H-Ras Transformed Cells – A Unique Feature of 3-Dehydrotrametenolic Acid

3-Dehydrotrametenolic acid displays a notable selectivity profile against H-Ras transformed cells. It inhibits the growth of H-Ras expressing human J82 bladder cancer cells with a GI50 of 26.7 µM, while dehydrotrametenolic acid exhibits a GI50 of 40 µM against H-ras transformed rat2 cells. Importantly, 3-dehydrotrametenolic acid also shows activity against H-ras transformed rat2 cells with a GI50 of 39.2 µM, demonstrating a 1.5-fold higher potency in J82 cells compared to the rat2 model [1]. This differential sensitivity suggests a mechanism of action that may be particularly effective in certain Ras-driven cancers.

Ras oncogene Selective cytotoxicity Natural products

Distinct Dual Mechanism: LDH Inhibition and Insulin Sensitization

3-Dehydrotrametenolic acid is a validated lactate dehydrogenase (LDH) inhibitor that also promotes adipocyte differentiation and acts as an insulin sensitizer in vivo. While many lanostane triterpenoids exhibit anti-inflammatory or cytotoxic effects, the combination of LDH inhibition and metabolic modulation is a distinguishing feature. For instance, dehydrotrametenolic acid is known primarily for its anti-tumor and anti-inflammatory activities, but it lacks the pronounced insulin-sensitizing effects observed with 3-dehydrotrametenolic acid . The ability to simultaneously target cancer metabolism (via LDH) and improve insulin sensitivity makes 3-dehydrotrametenolic acid a unique tool for exploring the intersection of oncology and metabolic disease.

Metabolic disorders LDH inhibition Insulin sensitizer

Optimized Solubility for In Vitro Assays

3-Dehydrotrametenolic acid exhibits a DMSO solubility of 14.29 mg/mL (31.43 mM), which is substantially higher than that of dehydrotrametenolic acid (DMSO solubility: 1 mg/mL, 2.13 mM) . This 14-fold improvement in DMSO solubility facilitates the preparation of concentrated stock solutions, reducing the volume of organic solvent required in cell-based assays and minimizing potential solvent cytotoxicity. Additionally, 3-dehydrotrametenolic acid is soluble in chloroform, dichloromethane, ethyl acetate, and acetone, offering versatility in extraction and purification workflows .

Solubility Formulation Natural products

High Purity and Sourcing Consistency

Commercially available 3-dehydrotrametenolic acid is supplied at ≥98% purity (HPLC), with some vendors reporting 99.25% purity, ensuring reliable and reproducible experimental results . In contrast, dehydrotrametenolic acid and other related triterpenoids are often available at lower purities (e.g., 95%) or as part of crude extracts, introducing variability and potential off-target effects . The compound is isolated from a well-defined natural source (Poria cocos sclerotium) and characterized by NMR and MS, providing a level of batch-to-batch consistency that is essential for rigorous scientific studies.

Purity Quality control Procurement

Optimal Research and Industrial Applications for 3-Dehydrotrametenolic Acid


Oncology Drug Discovery: Targeting Ras-Driven Cancers

Given its enhanced antiproliferative activity against leukemia cell lines and selective growth inhibition of H-Ras transformed cells, 3-dehydrotrametenolic acid is ideally suited for preclinical studies investigating Ras-dependent oncogenesis. Its potency advantage (IC50 as low as 13.1 µM) compared to dehydrotrametenolic acid (GI50 40 µM) makes it a preferred lead compound for structure-activity relationship (SAR) campaigns aimed at developing novel Ras-pathway inhibitors .

Metabolic Disease Research: Insulin Sensitization and Adipogenesis

The compound's unique dual mechanism as an LDH inhibitor and insulin sensitizer positions it as a valuable tool for exploring the molecular links between cancer metabolism and type 2 diabetes. Its ability to promote adipocyte differentiation and improve insulin sensitivity in vivo makes it a candidate for studies in obesity, insulin resistance, and related metabolic disorders .

Natural Product-Based High-Throughput Screening (HTS) Campaigns

The superior DMSO solubility of 3-dehydrotrametenolic acid (14.29 mg/mL) relative to dehydrotrametenolic acid (1 mg/mL) enables the preparation of highly concentrated stock solutions, which is essential for automated liquid handling systems used in HTS. This property, combined with its high purity (≥98%), ensures consistent compound delivery and minimizes solvent-related artifacts, thereby increasing the robustness of primary screens .

Chemical Biology Probe Development

The well-defined structure, reliable sourcing, and documented LDH inhibitory activity of 3-dehydrotrametenolic acid make it an attractive scaffold for developing chemical probes to study lactate dehydrogenase function in cancer and immune cells. Its selectivity for H-Ras transformed cells further supports its use in pathway-specific investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Dehydrotrametenolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.